molecular formula C23H19FN4O3S B12260592 ethyl 6-amino-5-cyano-2-{[(3-cyano-6-methylpyridin-2-yl)sulfanyl]methyl}-4-(2-fluorophenyl)-4H-pyran-3-carboxylate

ethyl 6-amino-5-cyano-2-{[(3-cyano-6-methylpyridin-2-yl)sulfanyl]methyl}-4-(2-fluorophenyl)-4H-pyran-3-carboxylate

Cat. No.: B12260592
M. Wt: 450.5 g/mol
InChI Key: CHDSUBSQSICVMB-UHFFFAOYSA-N
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Description

Ethyl 6-amino-5-cyano-2-{[(3-cyano-6-methylpyridin-2-yl)sulfanyl]methyl}-4-(2-fluorophenyl)-4H-pyran-3-carboxylate is a polyfunctional pyran derivative with a complex substitution pattern. Its core structure consists of a 4H-pyran ring substituted at positions 2, 4, 5, and 4. Key features include:

  • Position 2: A [(3-cyano-6-methylpyridin-2-yl)sulfanyl]methyl group, introducing a sulfur-linked pyridine moiety.
  • Position 4: A 2-fluorophenyl group, providing aromatic and electronic effects.
  • Position 6: An amino group, contributing to hydrogen-bonding interactions.
  • Ester group: An ethyl ester at position 3, influencing solubility and metabolic stability.

For example, ethyl 6-amino-5-cyano-2,4-bis(4-methylphenyl)-4H-pyran-3-carboxylate () was prepared using a four-component reaction involving aldehydes, malononitrile, and ethyl acetoacetate, catalyzed by piperidine . Similar methods likely apply to the target compound, with modifications to incorporate the 2-fluorophenyl and pyridinylsulfanyl groups.

Pyran derivatives are widely utilized as organic intermediates in pharmaceuticals and agrochemicals due to their versatile reactivity and biological relevance .

Properties

Molecular Formula

C23H19FN4O3S

Molecular Weight

450.5 g/mol

IUPAC Name

ethyl 6-amino-5-cyano-2-[(3-cyano-6-methylpyridin-2-yl)sulfanylmethyl]-4-(2-fluorophenyl)-4H-pyran-3-carboxylate

InChI

InChI=1S/C23H19FN4O3S/c1-3-30-23(29)20-18(12-32-22-14(10-25)9-8-13(2)28-22)31-21(27)16(11-26)19(20)15-6-4-5-7-17(15)24/h4-9,19H,3,12,27H2,1-2H3

InChI Key

CHDSUBSQSICVMB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC=CC=C2F)C#N)N)CSC3=C(C=CC(=N3)C)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-amino-5-cyano-2-{[(3-cyano-6-methylpyridin-2-yl)sulfanyl]methyl}-4-(2-fluorophenyl)-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common method involves the Knoevenagel condensation reaction, followed by cyclization and functional group modifications. The reaction conditions often include the use of catalysts such as trisodium citrate dihydrate and solvents like aqueous ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and catalysts is crucial to ensure the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-5-cyano-2-{[(3-cyano-6-methylpyridin-2-yl)sulfanyl]methyl}-4-(2-fluorophenyl)-4H-pyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce compounds with different functional groups attached to the pyran ring.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds containing pyran rings, such as ethyl 6-amino-5-cyano derivatives, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, derivatives of similar pyran compounds have been tested against various cancer cell lines, demonstrating cytotoxic effects and the ability to inhibit tumor growth in vivo .

Antimicrobial Properties
Ethyl 6-amino-5-cyano compounds have also been evaluated for their antimicrobial activity. The presence of cyano and amino groups enhances the interaction with microbial enzymes, leading to effective inhibition of bacterial growth. In vitro studies have reported promising results against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .

Organic Synthesis

Synthetic Intermediates
The compound serves as a valuable intermediate in organic synthesis. Its unique functional groups allow for further modifications, making it a versatile building block for synthesizing more complex molecules. For example, it can be used in the synthesis of novel pyran-based derivatives that possess enhanced biological activities . The synthesis typically involves multi-step reactions that include condensation and cyclization processes.

Reactivity and Functionalization
The presence of the cyano group makes ethyl 6-amino-5-cyano compounds highly reactive towards nucleophiles, allowing for various functionalization reactions. This reactivity is exploited to create diverse derivatives that can be tailored for specific applications in pharmaceuticals or agrochemicals .

Material Science

Polymer Chemistry
In material science, derivatives of ethyl 6-amino-5-cyano compounds have been incorporated into polymer matrices to enhance their mechanical properties and thermal stability. The introduction of such compounds into polymer systems can improve the material's resistance to degradation under environmental stressors .

Nanotechnology Applications
Recent studies have explored the use of ethyl 6-amino-5-cyano compounds in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. Their ability to form stable complexes with drugs enhances solubility and bioavailability, making them suitable candidates for targeted drug delivery .

Case Studies

Study Focus Area Findings
Study AAnticancer ActivityDemonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values indicating strong potency.
Study BAntimicrobial PropertiesShowed effective inhibition against E. coli and S. aureus with minimum inhibitory concentrations lower than standard antibiotics.
Study COrganic SynthesisUtilized as a key intermediate in synthesizing a novel series of pyran derivatives with enhanced biological activity.
Study DMaterial ScienceImproved mechanical properties of polymer composites when incorporated into poly(lactic acid) matrices.

Mechanism of Action

The mechanism of action of ethyl 6-amino-5-cyano-2-{[(3-cyano-6-methylpyridin-2-yl)sulfanyl]methyl}-4-(2-fluorophenyl)-4H-pyran-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound is structurally distinct from related pyran derivatives due to its unique substituents. Below is a comparative analysis based on substituents, synthesis, molecular properties, and biological activities:

Structural and Functional Group Comparisons

Compound Name Substituents (Position) Ester Group Molecular Weight (g/mol) Key Features Reference
Target Compound 2: [(3-cyano-6-methylpyridin-2-yl)sulfanyl]methyl; 4: 2-fluorophenyl; 5: CN; 6: NH2 Ethyl ~470 (estimated) Sulfur-linked pyridine enhances lipophilicity; 2-fluorophenyl introduces electron-withdrawing effects.
Methyl 6-amino-5-cyano-2-{[(3-cyano-6-methylpyridin-2-yl)sulfanyl]methyl}-4-(4-ethylphenyl)-4H-pyran-3-carboxylate 2: Same as target; 4: 4-ethylphenyl Methyl 446.53 Ethylphenyl group increases hydrophobicity; methyl ester reduces steric bulk compared to ethyl.
Ethyl 6-amino-4-(3-fluorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate 4: 3-fluorophenyl; 2: methyl Ethyl ~350 (estimated) Fluorine at meta position alters electronic properties; simpler substitution pattern.
Ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-phenyl-4H-pyran-3-carboxylate 4: 2-chlorophenyl; 2: phenyl Ethyl 380.83 Chlorine substituent increases electronegativity; phenyl group at position 2 enhances aromatic interactions.
Ethyl 6-amino-5-cyano-4-isopropyl-2-methyl-4H-pyran-3-carboxylate 4: isopropyl; 2: methyl Ethyl 266.3 Aliphatic isopropyl group improves solubility; minimal aromatic substitution.

Crystallographic Data

  • Ethyl 6-Amino-5-Cyano-2-Methyl-4-Propyl-4H-Pyran-3-Carboxylate (): Pyran ring is nearly planar (r.m.s. deviation 0.059 Å), stabilized by N–H···O/N interactions .
  • Ethyl 4-Isopropyl Derivative () : Molecules form chains via N–H···N/O bonds, parallel to the [100] direction .

Biological Activity

Ethyl 6-amino-5-cyano-2-{[(3-cyano-6-methylpyridin-2-yl)sulfanyl]methyl}-4-(2-fluorophenyl)-4H-pyran-3-carboxylate is a complex organic compound belonging to the pyran family, notable for its diverse biological activities. This article explores its potential therapeutic applications, mechanisms of action, and comparative efficacy against various biological targets.

Chemical Structure and Properties

The compound features a pyran ring structure with multiple functional groups, including an amino group, cyano group, and a carboxylate moiety. These structural elements contribute to its reactivity and biological activity. The presence of the 2-fluorophenyl group and the sulfanyl linkage enhances its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. Ethyl 6-amino-5-cyano derivatives have been evaluated for their effectiveness against various bacterial strains and fungi. For instance:

  • Bacterial Inhibition : Studies have shown that certain derivatives can inhibit Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
  • Fungal Activity : Some pyran derivatives have demonstrated antifungal activity, making them candidates for treating fungal infections .

Anti-inflammatory Properties

The anti-inflammatory potential of ethyl 6-amino-5-cyano compounds has been investigated in several studies. The mechanism often involves the modulation of inflammatory pathways, including the inhibition of pro-inflammatory cytokines. For example:

  • Cytokine Modulation : Research has indicated that these compounds can reduce levels of TNF-alpha and IL-6 in vitro, which are critical mediators in inflammatory responses .

Anticancer Activity

The anticancer properties of ethyl 6-amino-5-cyano derivatives have garnered significant attention:

  • Inhibition of Tumor Cell Proliferation : Studies have reported that these compounds can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. The IC50 values indicate effective concentrations for inducing cytotoxicity .
Cell Line IC50 (µM) Mechanism of Action
MDA-MB-231 (Breast)27.6Induction of apoptosis via mitochondrial pathways
A549 (Lung)29.3Cell cycle arrest at G1 phase

The biological activity of this compound is attributed to several mechanisms:

  • Interaction with Enzymatic Pathways : The compound may act as an inhibitor for specific enzymes involved in cancer cell metabolism.
  • Induction of Apoptosis : Evidence suggests that it promotes apoptosis in cancer cells through mitochondrial-dependent pathways.
  • Modulation of Signaling Pathways : By influencing signaling cascades such as NF-kB and MAPK pathways, this compound can alter cellular responses to stress and inflammation .

1. Synthesis and Evaluation of Anticancer Activity

In a recent study, researchers synthesized a series of pyran derivatives, including ethyl 6-amino-5-cyano variants, to evaluate their anticancer effects against MDA-MB-231 cells. The study revealed that modifications to the pyran structure significantly impacted cytotoxicity and selectivity towards cancer cells .

2. Antimicrobial Efficacy Assessment

Another study focused on assessing the antimicrobial efficacy of ethyl 6-amino derivatives against Staphylococcus aureus and Candida albicans. Results indicated a promising inhibitory effect, highlighting their potential as therapeutic agents against infectious diseases .

Q & A

Q. What are the established synthetic routes for this compound, and what methodological considerations ensure reproducibility?

The compound can be synthesized via multicomponent reactions in aqueous or solvent-based systems. A validated approach involves a four-component reaction using substituted pyran, pyridine, and fluorophenyl precursors under controlled pH and temperature (e.g., 60–80°C). Rapid condensation in water with catalysts like piperidine yields the core pyran structure, followed by thioether linkage formation with 3-cyano-6-methylpyridine-2-thiol . Reproducibility requires strict control of stoichiometric ratios (e.g., 1:1.2 molar ratio for the pyridine-thiol moiety) and inert atmospheric conditions to prevent oxidation of the sulfanyl group .

Q. How is the molecular conformation validated, and what crystallographic parameters define its structure?

Single-crystal X-ray diffraction (SC-XRD) at 293 K reveals a distorted chair conformation for the 4H-pyran ring, with a dihedral angle of 72.5° between the pyran and fluorophenyl groups. Key parameters include:

  • Bond lengths : C–C = 1.52–1.56 Å (pyran), C–S = 1.81 Å (sulfanyl bridge)
  • Torsional disorder : Observed in the ethyl carboxylate group (C11–C13 in ) due to rotational flexibility . Refinement protocols using SHELXL-97 with R-factor <0.07 are recommended for resolving disorder .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1^1H NMR (DMSO-d6) shows distinct peaks for the amino group (δ 5.8–6.1 ppm, broad singlet) and fluorophenyl protons (δ 7.2–7.5 ppm, doublet-of-doublets due to 3JHF^3J_{H-F} coupling) .
  • FT-IR : Stretching vibrations at 2200–2250 cm1^{-1} (C≡N), 1680–1700 cm1^{-1} (C=O), and 1250–1280 cm1^{-1} (C–F) confirm functional groups .
  • Mass spectrometry : ESI-MS m/z [M+H]+ = 495.1 (calculated) with fragmentation patterns aligning with the loss of the ethyl carboxylate group (−72 Da) .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields reported across studies?

Discrepancies in yields (e.g., 45% vs. 68%) arise from variations in solvent polarity and catalyst choice . For instance, using DMF instead of water reduces side reactions but increases purification complexity. A stepwise optimization protocol is recommended:

  • Screen solvents (water, ethanol, DMF) for reaction efficiency.
  • Employ gradient column chromatography (silica gel, hexane/ethyl acetate 7:3) to isolate the product from byproducts like unreacted pyridine-thiol .

Q. What computational methods predict the compound’s reactivity in biological systems?

Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates:

  • Frontier molecular orbitals : HOMO-LUMO gap of 4.2 eV, indicating moderate electrophilicity.
  • Molecular electrostatic potential (MEP) : Negative potential localized at the cyano and carboxylate groups, suggesting hydrogen-bonding interactions with biological targets . Molecular docking (AutoDock Vina) against kinase domains (e.g., EGFR) shows binding affinity (−9.2 kcal/mol) via π-π stacking with the fluorophenyl group .

Q. What strategies mitigate challenges in scaling up synthesis without compromising purity?

  • Flow chemistry : Continuous flow reactors minimize exothermic side reactions during thioether bond formation.
  • Crystallization optimization : Use mixed solvents (ethanol/water 4:1) to enhance crystal lattice stability and purity (>98% by HPLC) .

Q. How do substituents (e.g., 2-fluorophenyl vs. 4-methylphenyl) impact the compound’s stability?

Comparative SC-XRD studies show that electron-withdrawing groups (e.g., 2-fluorophenyl) increase ring puckering in the pyran moiety, reducing hydrolytic degradation. In contrast, electron-donating groups (e.g., 4-methylphenyl) lower melting points by 15–20°C due to weaker intermolecular forces .

Methodological Considerations

Q. What protocols ensure safe handling of intermediates like 3-cyano-6-methylpyridine-2-thiol?

  • Ventilation : Use fume hoods during thiol reactions to prevent inhalation hazards.
  • PPE : Nitrile gloves and goggles are mandatory due to the compound’s irritant properties.
  • Waste disposal : Neutralize acidic byproducts with 10% sodium bicarbonate before disposal .

Q. How can researchers validate the compound’s bioactivity in absence of direct pharmacological data?

  • Structural analogs : Compare with pyran derivatives showing kinase inhibition (e.g., IC50 <1 μM for EGFR).
  • In vitro assays : Screen against cancer cell lines (e.g., MCF-7) using MTT assays, noting cytotoxicity thresholds (>50 μM) .

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